NAZUMAMIDE A
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Description
Nazumamide A is a thrombin inhibitor . It is a sponge-derived linear tetrapeptide currently used as a thrombin inhibitor, found in Salinispora pacifica . Its molecular formula is C28H43N7O8 and it has a molecular weight of 605.69 .
Synthesis Analysis
This compound was identified in a culturable bacterium Salinispora pacifica . The structures were determined using an integrated approach consisting of HPLC-UV-Vis-QToF-MS analysis with multimode ionization (ESI and APCI) and fast polarity switching .Molecular Structure Analysis
This compound contains a total of 87 bonds; 44 non-H bonds, 12 multiple bonds, 15 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 1 secondary amide (aromatic), 1 tertiary amide (aliphatic), and 1 guanidine derivative .Physical And Chemical Properties Analysis
This compound has a molecular formula of C28H43N7O8 and a molecular weight of 605.69 . It contains various types of bonds and functional groups .Scientific Research Applications
Thrombin-Inhibitory Properties : Nazumamide A, identified as a thrombin-inhibiting linear tetrapeptide, was isolated from a marine sponge, Theonella sp. Its structure was established as 2,5-dihydroxybenzoyl-L-arginyl-L-prolyl-L-isoleucyl-L-α-aminobutyric acid through 2D NMR data interpretation and chemical degradation (Fusetani, Nakao, & Matsunaga, 1991).
Crystal Structure Analysis : The crystal structure of this compound complexed with human thrombin was resolved at a resolution of 2.0 Å. This revealed that this compound is a noncleavable retro-binding peptide extending into the prime end of the substrate binding cleft of thrombin. This study suggests the potential for structural modification to create more potent and specific inhibitors of human thrombin (Nienaber & Amparo, 1996).
Development of Potent Analogs : Research into N-acylated tetrapeptide libraries related to this compound led to the identification of a novel, more potent thrombin inhibitor. This work underscores the potential for designing effective therapeutic agents based on the this compound structure (Kundu, Bauser, Betschinger, Kraas, & Jung, 1998).
properties
IUPAC Name |
2-[[(2S,3S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N7O8/c1-4-15(3)22(25(40)32-18(5-2)27(42)43)34-24(39)20-9-7-13-35(20)26(41)19(8-6-12-31-28(29)30)33-23(38)17-14-16(36)10-11-21(17)37/h10-11,14-15,18-20,22,36-37H,4-9,12-13H2,1-3H3,(H,32,40)(H,33,38)(H,34,39)(H,42,43)(H4,29,30,31)/t15-,18?,19-,20-,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCIWSMKRPFIJY-LATKYVADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(CC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C=CC(=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N7O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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